

# Comparative Spectroscopic Analysis of Ethyl 2-(Fluorophenyl)-4-methylthiazole-5-carboxylate Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate*

**Cat. No.:** B1312530

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A detailed comparative analysis of the spectroscopic data for the ortho-, meta-, and para-isomers of Ethyl 2-(fluorophenyl)-4-methylthiazole-5-carboxylate is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side view of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data to facilitate isomer differentiation and characterization.

## Spectroscopic Data Comparison

The following tables summarize the key quantitative data from the spectroscopic analyses of the three isomers.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Isomer	Chemical Shift ( $\delta$ ) in ppm
Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate	1.35 (t, 3H, $J=7.1$ Hz, $\text{CH}_2\text{CH}_3$ ), 2.74 (s, 3H, $\text{CH}_3$ ), 4.33 (q, 2H, $J=7.1$ Hz, $\text{CH}_2\text{CH}_3$ ), 7.28-7.38 (m, 2H, Ar-H), 7.52-7.58 (m, 1H, Ar-H), 8.18 (td, 1H, $J=7.7$ , 1.8 Hz, Ar-H)
Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate	1.36 (t, 3H, $J=7.1$ Hz, $\text{CH}_2\text{CH}_3$ ), 2.75 (s, 3H, $\text{CH}_3$ ), 4.34 (q, 2H, $J=7.1$ Hz, $\text{CH}_2\text{CH}_3$ ), 7.29 (td, 1H, $J=8.1$ , 2.0 Hz, Ar-H), 7.50-7.56 (m, 1H, Ar-H), 7.70 (dt, 1H, $J=10.1$ , 2.0 Hz, Ar-H), 7.77 (d, 1H, $J=7.8$ Hz, Ar-H)
Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate	1.36 (t, 3H, $J=7.1$ Hz, $\text{CH}_2\text{CH}_3$ ), 2.74 (s, 3H, $\text{CH}_3$ ), 4.33 (q, 2H, $J=7.1$ Hz, $\text{CH}_2\text{CH}_3$ ), 7.29 (t, 2H, $J=8.7$ Hz, Ar-H), 7.98 (dd, 2H, $J=8.8$ , 5.4 Hz, Ar-H)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Isomer	Chemical Shift ( $\delta$ ) in ppm
Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate	14.3, 17.2, 61.4, 116.8 (d, $J=22.0$ Hz), 118.9 (d, $J=11.2$ Hz), 125.1 (d, $J=3.7$ Hz), 129.5, 131.9 (d, $J=8.5$ Hz), 132.8, 150.2, 161.0 (d, $J=254.9$ Hz), 162.1, 163.7
Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate	14.3, 17.2, 61.4, 114.9 (d, $J=22.8$ Hz), 117.7 (d, $J=21.2$ Hz), 124.9, 129.6, 131.2 (d, $J=8.2$ Hz), 134.8 (d, $J=7.9$ Hz), 150.4, 162.0, 162.9 (d, $J=244.9$ Hz), 164.5
Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate	14.3, 17.2, 61.3, 116.3 (d, $J=22.1$ Hz), 129.1 (d, $J=3.1$ Hz), 129.3, 131.2 (d, $J=9.0$ Hz), 150.1, 162.0, 164.2 (d, $J=251.2$ Hz), 165.0

Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data

Isomer	MS (m/z)	IR ( $\nu_{\text{max}}$ ) in $\text{cm}^{-1}$
Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate	279 ( $\text{M}^+$ )	1710 (C=O), 1615 (C=N), 1240 (C-O), 760 (C-F)
Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-carboxylate	279 ( $\text{M}^+$ )	1712 (C=O), 1618 (C=N), 1235 (C-O), 780 (C-F)
Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate	279 ( $\text{M}^+$ )	1708 (C=O), 1605 (C=N), 1230 (C-O), 840 (C-F)

## Experimental Protocols

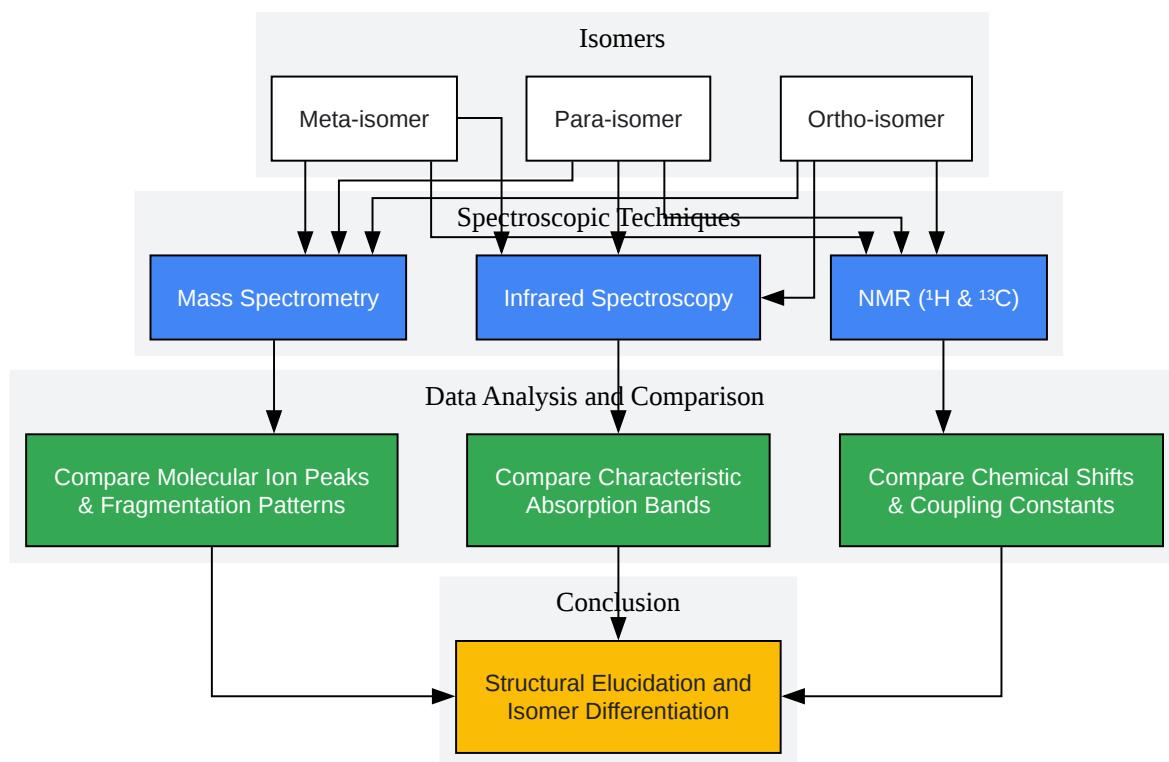
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as the internal standard. For  $^1\text{H}$  NMR, the spectral width was 8278 Hz with a relaxation delay of 1.0 s and 16 scans. For  $^{13}\text{C}$  NMR, the spectral width was 24038 Hz with a relaxation delay of 2.0 s and 512 scans.

Mass Spectrometry (MS): Mass spectra were obtained using an Agilent 6890 GC coupled to a 5973 Mass Selective Detector. Electron impact ionization was performed at 70 eV. The samples were introduced via a direct insertion probe, and the source temperature was maintained at 230 °C.

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using KBr pellets. The spectra were scanned over the range of 4000-400  $\text{cm}^{-1}$ .

## Visualization of Isomeric Comparison Workflow

The logical workflow for the comparative analysis of the spectroscopic data of the isomers is depicted below.

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Caption: Workflow for the comparative spectroscopic analysis of isomers.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)